(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride
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Overview
Description
“(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2361635-84-7 . It has a molecular weight of 161.67 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N.ClH/c9-6-7-2-5-8(7)3-1-4-8;/h7H,1-6,9H2;1H . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, more specific physical and chemical properties like density, boiling point, melting point, etc., are not available in the current literature .
Scientific Research Applications
Enzyme-catalyzed Asymmetric Synthesis
Research by Naemura and Furutani (1990) demonstrated the enzyme-catalyzed asymmetric synthesis of spiro[3.3]heptane derivatives, highlighting the compound's potential in creating chiral molecules with axial chirality. This process utilized pig liver esterase for the asymmetric hydrolysis, underscoring the utility of biocatalysis in synthesizing complex molecules with moderate optical purity and high chemical yield (Naemura & Furutani, 1990).
Conformationally Restricted Glutamic Acid Analogs
Radchenko, Grygorenko, and Komarov (2008) explored the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. This work aimed to understand glutamate receptors better by providing rigid spirocyclic scaffolds that fix the relative spatial orientation of functional groups. Such analogs can probe the topologies of different glutamate receptors, offering insights into receptor structure and function (Radchenko, Grygorenko, & Komarov, 2008).
Fluorinated Building Blocks
A study by Chernykh et al. (2016) on the synthesis of fluorinated analogs based on the spiro[3.3]heptane motif introduced new non-flattened amino group-containing building blocks. These compounds are noteworthy in medicinal chemistry for their three-dimensional shape and unique fluorine substitution patterns, which could influence drug design and pharmacological properties (Chernykh et al., 2016).
Structural Analysis of Angular Monoprotected Diamines
Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, and Komarov (2015) synthesized and analyzed the structure of spiro[3.3]heptane-1,6-diamines, protected for use as building blocks in drug discovery. This research provides a foundation for using these diamines as restricted surrogates in designing new drugs, potentially optimizing their absorption, distribution, metabolism, and excretion (ADME) parameters (Chernykh et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
(1S,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMCHBCOGFTZBU-QDOHZIMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@H](C[C@]2(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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